molecular formula C14H12FNO4S B14720898 phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate CAS No. 21322-77-0

phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate

Cat. No.: B14720898
CAS No.: 21322-77-0
M. Wt: 309.31 g/mol
InChI Key: FSBOFAUYGBDMLU-UHFFFAOYSA-N
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Description

Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a phenyl group, a fluorosulfonyl group, and a methyl group attached to the phenyl ring, making it a unique and versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate typically involves the reaction of 4-fluorosulfonyl-3-methylphenyl isocyanate with phenol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the fluorosulfonyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-(4-methylsulfonyl-3-methyl-phenyl)carbamate
  • Phenyl N-(4-chlorosulfonyl-3-methyl-phenyl)carbamate
  • Phenyl N-(4-bromosulfonyl-3-methyl-phenyl)carbamate

Uniqueness

Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in synthetic chemistry and research applications.

Properties

CAS No.

21322-77-0

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

IUPAC Name

phenyl N-(4-fluorosulfonyl-3-methylphenyl)carbamate

InChI

InChI=1S/C14H12FNO4S/c1-10-9-11(7-8-13(10)21(15,18)19)16-14(17)20-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)

InChI Key

FSBOFAUYGBDMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)S(=O)(=O)F

Origin of Product

United States

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